Vasopressin, gly-lys-arg-8-lys- (also known as [8-lysine]-vasopressin-Gly-Lys-Arg) is a synthetic analog of the natural hormone vasopressin, which is a nonapeptide primarily involved in regulating water retention in the body and blood pressure. This compound features a modification at the eighth position of the peptide sequence, where lysine replaces arginine, thus altering its biological activity compared to arginine vasopressin. The full sequence of this compound is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, where the cysteine residues form a cyclic structure stabilized by disulfide bonds .
The chemical reactivity of vasopressin, gly-lys-arg-8-lys- is influenced by its peptide structure. It can undergo hydrolysis, oxidation, and other reactions typical of peptides. The presence of the disulfide bond between cysteine residues provides stability against certain enzymatic degradations but can also be a site for oxidative modifications. In biological systems, this compound may interact with various enzymes and receptors that facilitate its physiological effects.
Vasopressin, gly-lys-arg-8-lys- exhibits weak antidiuretic activity compared to its parent compound, arginine vasopressin. Studies indicate that it has about 10% of the antidiuretic potency of arginine vasopressin when administered at similar molar concentrations . This compound acts primarily through vasopressin receptors, influencing renal function and glomerular filtration rate. It has been shown to decrease urine flow without significantly altering urine osmolality, suggesting a limited capacity to activate tubular vasopressin receptors .
The synthesis of vasopressin, gly-lys-arg-8-lys- can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield. The introduction of specific amino acid residues at defined positions is carefully controlled during synthesis to produce the modified structure accurately. Additionally, post-synthetic modifications may be employed to stabilize the peptide or enhance its biological properties.
Vasopressin, gly-lys-arg-8-lys- has potential applications in biomedical research and therapeutic contexts. It may be used in studies investigating water retention mechanisms and vasopressor functions in various physiological and pathological conditions. While its direct clinical applications remain limited due to its reduced potency compared to arginine vasopressin, it serves as a valuable tool for exploring receptor interactions and signaling pathways within renal physiology.
Research has demonstrated that vasopressin, gly-lys-arg-8-lys- interacts with specific vasopressin receptors in renal tissues but with lower efficacy than arginine vasopressin. Studies indicate that this compound has a relatively stronger action on glomerular vasopressin receptors while showing minimal natriuretic effects . These interaction studies are crucial for understanding how modifications to peptide hormones can influence their biological activity and receptor selectivity.
Several compounds share structural similarities with vasopressin, gly-lys-arg-8-lys-, primarily differing in their amino acid sequences or modifications:
| Compound Name | Sequence | Source | Main Application |
|---|---|---|---|
| Arginine Vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Humans | Antidiuretic effect, cardiovascular regulation |
| Lypressin (Lysine Vasopressin) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Pigs | Antidiuretic agent, hemostatic |
| Desmopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-DArg-Gly-NH₂ | Synthetic | Treatment of diabetes insipidus |
| Terlipressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Synthetic | Management of variceal bleeding |
Uniqueness: Vasopressin, gly-lys-arg-8-lys-, is unique due to its specific modification at the eighth position with lysine instead of arginine. This alteration results in distinct pharmacological properties and receptor interactions compared to both arginine vasopressin and lypressin.
The biosynthesis of vasopressin begins with the translation of a pre-prohormone in hypothalamic magnocellular neurons. This precursor comprises the vasopressin nonapeptide, a Gly-Lys-Arg tripeptide linker, neurophysin II, and a C-terminal copeptin domain. Proteolytic maturation occurs in a stepwise manner, initiated by signal peptidase cleavage in the endoplasmic reticulum to remove the N-terminal signal peptide. Subsequent processing in secretory granules involves prohormone convertases (PCs), predominantly PC1/3 and PC2, which recognize the Gly-Lys-Arg sequence flanking the vasopressin moiety.
Key enzymatic steps include:
Synaptic membrane aminopeptidases further process vasopressin fragments in the brain, generating metabolites like [Cyt6]-AVP-(2-9) and [Cyt6]-AVP-(3-9). These secondary cleavages occur without disulfide bridge reduction, indicating unique proteolytic mechanisms in neural tissues compared to endocrine processing.
The Gly-Lys-Arg sequence serves as a critical recognition motif for prohormone convertases. Structural studies reveal that this tripeptide adopts a flexible conformation, allowing it to fit into the catalytic pocket of PCs. The lysine and arginine residues provide positively charged side chains that interact with conserved aspartate residues in the enzyme’s substrate-binding groove, facilitating precise cleavage C-terminal to the arginine.
Comparative analysis of homologous precursors demonstrates evolutionary conservation of this motif:
| Precursor | Linker Sequence | Cleavage Site | Convertase |
|---|---|---|---|
| Vasopressin | Gly-Lys-Arg | Arg↓Neurophysin | PC1/3 |
| Oxytocin | Gly-Lys-Arg | Arg↓Neurophysin | PC2 |
| Proinsulin | Arg-Arg | Arg↓C-peptide | PC1/3 |
The Gly-Lys-Arg linker’s flexibility, conferred by glycine, ensures accessibility for enzymatic cleavage while maintaining precursor stability during intracellular transport. Mutagenesis studies show that replacing glycine with rigid residues (e.g., proline) reduces processing efficiency by >70%, underscoring the necessity of conformational plasticity.
Vasopressin precursor processing exhibits tissue-specific variations between hypothalamic neurons and the pituitary gland:
Hypothalamic Pathways:
Pituitary Pathways:
| Parameter | Hypothalamus | Pituitary |
|---|---|---|
| Primary Enzyme | PC1/3 | PC2 |
| Key Metabolites | AVP-(2-9), AVP-(4-8) | Mature AVP, Neurophysin II |
| Developmental Onset | 14–16 weeks gestation | 18–20 weeks gestation |
These divergent pathways enable tissue-specific modulation of vasopressin signaling, with hypothalamic processing favoring neuromodulatory fragments and pituitary processing optimizing endocrine hormone release.
The conformational dynamics of extended C-terminal sequences in vasopressin, gly-lys-arg-8-lys- represent a critical aspect of its receptor interaction profile . This modified vasopressin analog features a unique structural arrangement where the native glycine at position 9 is extended with additional amino acids (glycine-lysine-arginine) and the arginine at position 8 is substituted with lysine [2]. These modifications significantly alter the conformational behavior of the peptide, particularly in the C-terminal region [3].
Research has demonstrated that native vasopressin typically exists in an equilibrium between compact and extended conformational states, with the Pro7 residue capable of adopting both trans and cis configurations [4] [5]. However, the addition of the extended C-terminal sequence in vasopressin, gly-lys-arg-8-lys- shifts this equilibrium predominantly toward the extended conformation with Pro7 preferentially adopting the trans configuration [4]. This conformational preference has profound implications for receptor binding and specificity [6].
The extended C-terminal sequence introduces additional flexibility to the peptide structure, allowing for novel interactions with receptor binding pockets [7]. Molecular dynamics simulations have revealed that vasopressin's conformational sub-ensembles can be categorized into three distinct states: compact with Pro7 in trans configuration (CTRANS), extended with Pro7 in trans configuration (ETRANS), and extended with Pro7 in cis configuration (ECIS) [4]. The vasopressin, gly-lys-arg-8-lys- analog predominantly adopts the ETRANS conformation, which facilitates specific interactions with vasopressin receptors [4] [5].
The conformational dynamics of the extended C-terminal sequence also influence the overall three-dimensional structure of the peptide [5]. Nuclear magnetic resonance spectroscopy and molecular modeling studies have shown that the extended C-terminal sequence increases the distance between key residues in the peptide backbone, particularly between the tyrosine at position 2 and the lysine at position 8 [4] [5]. This altered spatial arrangement contributes to the modified receptor binding profile of vasopressin, gly-lys-arg-8-lys- [6].
| Peptide Variant | Conformational State | Pro7 Configuration | C-terminal Flexibility | Receptor Interface Contacts |
|---|---|---|---|---|
| Vasopressin (native) | Compact/Extended | Trans/Cis | Moderate | Multiple |
| Vasopressin-Gly-Lys-Arg | Extended | Trans | High | Extended |
| [Lys8]Vasopressin-Gly-Lys-Arg | Extended | Trans | High | Modified |
| [Lys8]Vasopressin | Compact/Extended | Trans/Cis | Moderate | Altered |
The extended C-terminal sequence also influences the disulfide bridge between cysteine residues at positions 1 and 6, which forms the characteristic tocin ring structure essential for biological activity [8]. This cyclic portion presents a "spoon-like" conformation that inserts deeply into the transmembrane domain core of vasopressin receptors, while the extended C-terminal tail stretches toward the extracellular loops of the receptor [8]. The additional amino acids in the C-terminal sequence of vasopressin, gly-lys-arg-8-lys- modify this interaction pattern, creating unique binding characteristics [6] [8].
Molecular modeling studies have provided valuable insights into the interface modifications between vasopressin, gly-lys-arg-8-lys- and its target receptors [6]. Three-dimensional molecular models of the complexes between vasopressin analogs and receptor subtypes have revealed that specific amino acid residues play crucial roles in determining binding specificity and affinity [6] [9].
The peptide-receptor interface for vasopressin involves multiple contact points across the transmembrane domains and extracellular loops of the receptor [6]. For native arginine vasopressin, key interactions occur at positions 1.35, 2.65, 4.61, and 5.35 of the receptor, which fine-tune the binding of the peptide [6]. However, the substitution of lysine at position 8 in vasopressin, gly-lys-arg-8-lys- modifies these interactions, particularly at the ionic binding sites that normally accommodate the arginine residue [6] [9].
Molecular dynamics simulations have demonstrated that the vasopressin receptor remained stable during 500 picosecond simulations under vacuum boundary conditions using Kollman all-atom force-field parameters [9]. These simulations have helped elucidate the dynamic set of interactions between vasopressin, gly-lys-arg-8-lys- and its receptors, providing a framework for understanding the structural basis of receptor selectivity [9].
The peptide-receptor interface modifications can be categorized according to the receptor regions involved [6] [10]:
| Receptor Region | Native Vasopressin Interaction | [Lys8]Vasopressin Interaction | Extended C-terminal Effect | Binding Affinity Impact |
|---|---|---|---|---|
| TM1-TM2 Interface | Glu1.35, Asp2.65 | Reduced ionic | Minimal | Moderate decrease |
| TM3-TM7 Interface | Gln3.32, Asn7.45 | Similar | Minimal | Minimal change |
| TM4-TM5 Interface | Tyr4.61, Val4.60 | Similar | Enhanced | Minimal change |
| ECL2 | Asp/Glu residues | Similar | Significant | Variable |
| C-terminal Binding Pocket | Arg8 binding site | Modified binding | Extensive | Significant decrease |
The molecular modeling of the peptide-receptor interface has revealed that two negatively charged amino acids at positions 1.35 and 2.65 of the receptor serve as key anchoring residues for the positively charged residue at position 8 of vasopressin [6]. In native arginine vasopressin, the arginine at position 8 forms strong ionic interactions with these receptor residues [6]. However, in vasopressin, gly-lys-arg-8-lys-, the substitution of lysine for arginine modifies these interactions, resulting in altered binding characteristics [6] [9].
The extended C-terminal sequence in vasopressin, gly-lys-arg-8-lys- introduces additional contact points with the receptor, particularly at the extracellular loops [6] [11]. The C-terminal segment of the vasopressin receptor has been shown to exhibit conformational plasticity, which may be necessary for proper receptor function [7] [11]. This plasticity allows the receptor to accommodate the extended C-terminal sequence of vasopressin, gly-lys-arg-8-lys-, albeit with modified binding characteristics [7] [11].
Crystal structure analyses have shown that the C-terminal segment of the vasopressin receptor is unstructured, which may reflect the conformational flexibility required for interaction with various ligands [7] [11]. This unstructured nature of the receptor C-terminus complements the extended C-terminal sequence of vasopressin, gly-lys-arg-8-lys-, allowing for specific interactions that contribute to its unique binding profile [7] [11].
The substitution of lysine for arginine at position 8 in vasopressin, gly-lys-arg-8-lys- has profound effects on its binding affinity and receptor selectivity [12] [13]. This modification alters the electrostatic interactions between the peptide and its receptors, resulting in a distinct pharmacological profile compared to native arginine vasopressin [12] [13].
Research has demonstrated that lysine substitution at position 8 significantly reduces the binding affinity for the vasopressin V2 receptor while maintaining or slightly enhancing affinity for the V1b receptor subtype [13]. This shift in receptor selectivity is attributed to the altered electrostatic interactions between the lysine residue and specific amino acids in the receptor binding pocket [6] [13].
Binding affinity studies have quantified the impact of lysine substitution at position 8 on receptor interactions [12] [13]:
| Peptide | V1a Receptor Affinity (Ki, nM) | V1b Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Relative Binding Affinity (%) | Selectivity (V1b/V1a) |
|---|---|---|---|---|---|
| Arginine Vasopressin (native) | 1.2 | 0.8 | 1.5 | 100 | 0.67 |
| [Lys8]Vasopressin | 4.5 | 0.6 | 15.0 | 10 | 0.13 |
| d[Cha4,Lys8]Vasopressin | 3.8 | 0.3 | 25.0 | 6 | 0.08 |
| d[Leu4,Lys8]Vasopressin | 5.2 | 0.4 | 18.0 | 8 | 0.08 |
The data clearly illustrate that lysine substitution at position 8 reduces the overall binding affinity to approximately 10% of the native arginine vasopressin [12] [13]. However, this modification enhances selectivity for the V1b receptor subtype over the V1a receptor, as indicated by the lower selectivity ratio [13]. This selective binding profile makes vasopressin, gly-lys-arg-8-lys- and similar analogs valuable tools for investigating receptor subtype-specific functions [12] [13].
The impact of lysine substitution at position 8 extends beyond simple binding affinity considerations [14]. Studies have shown that the length of the side chain at position 8 plays a crucial role in determining receptor interactions [14]. Shortening the lateral chain of lysine by one methylene group, as observed with the substitution of lysine by ornithine, reduced affinity 2.5 times, highlighting the importance of the precise spatial arrangement of the positive charge at this position [14].
Furthermore, the combination of lysine substitution at position 8 with the extended C-terminal sequence in vasopressin, gly-lys-arg-8-lys- creates a unique pharmacological profile [15]. The extended C-terminal sequence provides additional contact points with the receptor, potentially compensating for the reduced affinity caused by the lysine substitution [15]. This structural modification allows for the development of heterofunctional vasopressin receptor ligands with preserved subtype-specific, high-affinity binding characteristics [16].
Research has also demonstrated that vasopressin, gly-lys-arg-8-lys- exhibits weak antidiuretic activity compared to native arginine vasopressin, with approximately 10% of the antidiuretic potency when administered at similar molar concentrations . This reduced potency correlates with the decreased binding affinity for the V2 receptor, which mediates the antidiuretic effects of vasopressin [13].
The impact of lysine substitution at position 8 on binding affinity is further influenced by the conformational dynamics of the peptide [4] [5]. The altered electrostatic properties of lysine compared to arginine affect the overall three-dimensional structure of the peptide, particularly in the C-terminal region [4] [5]. These conformational changes contribute to the modified receptor binding profile of vasopressin, gly-lys-arg-8-lys- [6] [4] [5].
Vasopressin, gly-lys-arg-8-lys- exerts significant effects on glomerular filtration rate through mechanisms that appear to involve preferential activation of glomerular vasopressin receptors rather than tubular receptors [1] [3]. Administration of the compound at 100 picomoles per hour per 100 grams body weight produces approximately 30% reduction in inulin clearance, indicating substantial modulation of glomerular filtration capacity [1] [3].
The glomerular filtration rate reduction observed with vasopressin, gly-lys-arg-8-lys- appears to be mediated through vasopressin V1a receptor activation in glomerular structures [4] [5]. These receptors are present in high density on glomerular mesangial cells and afferent arterioles, where their activation leads to vasoconstriction and reduced filtration pressure [6] [5]. The extended peptide demonstrates relatively stronger action on glomerular vasopressin receptors compared to its limited tubular receptor activation capacity [1] [3].
Research findings indicate that both native lysine vasopressin and vasopressin, gly-lys-arg-8-lys- produce comparable reductions in glomerular filtration rate when administered at equivalent high doses [1] [3]. This suggests that the glomerular receptor activation mechanisms remain largely intact in the extended peptide, despite the significant attenuation of tubular receptor-mediated effects. The preservation of glomerular effects while losing tubular activity represents a distinctive pharmacological characteristic of this vasopressin analog.
The mechanism underlying glomerular filtration rate modulation involves vasopressin-induced prostaglandin synthesis in glomerular mesangial cells [6]. Vasopressin stimulation at threshold concentrations leads to selective prostaglandin E2 production, which modulates the vasoconstrictor response and influences ultrafiltration coefficient [6]. This prostaglandin-mediated pathway contributes to the overall reduction in glomerular filtration observed with vasopressin, gly-lys-arg-8-lys- administration.
| Compound | Dose (pmol/h per 100g body weight) | Inulin Clearance Change (%) | Effect on GFR | Mechanism |
|---|---|---|---|---|
| LVP | 100 | -30 | Decreased | V1a receptor mediated |
| LVP-Gly-Lys-Arg | 100 | -30 | Decreased | Glomerular vasopressin receptor activation |
| LVP-Gly | 100 | Not specified | Likely decreased | Glomerular vasopressin receptor activation |
The natriuretic response profile of vasopressin, gly-lys-arg-8-lys- demonstrates complete attenuation compared to native lysine vasopressin, representing one of the most significant pharmacological differences between these compounds [1] [2] [3]. Native lysine vasopressin at 10 picomoles per hour per 100 grams body weight promotes marked natriuresis with high statistical significance, while vasopressin, gly-lys-arg-8-lys- fails to produce any detectable natriuretic effects even at doses that produce measurable antidiuretic responses [1] [3].
This natriuretic response attenuation extends across the entire dose range examined in experimental studies. Even when vasopressin, gly-lys-arg-8-lys- is administered at 100 picomoles per hour per 100 grams body weight, a dose that produces significant antidiuretic effects, no natriuretic response is observed [1] [3]. This complete absence of natriuretic activity suggests fundamental differences in the compound's ability to activate specific receptor subtypes or intracellular signaling pathways responsible for sodium excretion.
The mechanisms underlying natriuretic response attenuation appear to involve differential receptor activation patterns between vasopressin, gly-lys-arg-8-lys- and native vasopressin [7] [8]. Native vasopressin produces natriuresis through complex interactions involving V2 receptor activation in collecting duct principal cells and subsequent effects on sodium reabsorption pathways [7] [9]. The extended peptide's inability to activate these pathways effectively results in the observed natriuretic response attenuation.
Osmolal output patterns provide additional evidence for the differential renal effects of vasopressin, gly-lys-arg-8-lys- [1] [3]. While native lysine vasopressin administration does not significantly alter osmolal output, both vasopressin, gly-lys-arg-8-lys- and vasopressin-glycine consistently decrease osmolal output at all administered doses [1] [3]. This reduction in osmolal output likely reflects the compounds' effects on glomerular filtration rate rather than tubular transport mechanisms.
The comparative analysis of natriuretic responses demonstrates that vasopressin, gly-lys-arg-8-lys- has low potential for activation of tubular vasopressin receptors, as evidenced by both the weak antidiuretic activity and complete lack of natriuretic action [1] [3]. This pharmacological profile suggests that the extended peptide may have relatively stronger action on glomerular vasopressin receptors compared to tubular receptors, representing a distinctive receptor selectivity pattern not observed with native vasopressin.
| Parameter | Native LVP | LVP-Gly-Lys-Arg | LVP-Gly |
|---|---|---|---|
| Natriuretic Response | Marked increase (P<0.001) | No effect | No effect |
| Osmolal Output | No significant change | Decreased at all doses | Decreased at all doses |
| Sodium Excretion | Increased | No effect | No effect |
| Potassium Excretion | Increased | Not specified | Not specified |